molecular formula C9H8BrClN2O B8196456 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine

2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine

Cat. No.: B8196456
M. Wt: 275.53 g/mol
InChI Key: WZLJTUICAJYJJV-UHFFFAOYSA-N
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Description

2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 3-bromo-5-chloropyridine with azetidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-fluoropyridine
  • 2-(Azetidin-1-ylcarbonyl)-3-chloro-5-bromopyridine
  • 2-(Azetidin-1-ylcarbonyl)-3-iodo-5-chloropyridine

Uniqueness

2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. The combination of the azetidine and pyridine moieties also provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

azetidin-1-yl-(3-bromo-5-chloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-4-6(11)5-12-8(7)9(14)13-2-1-3-13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJTUICAJYJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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